molecular formula C13H16ClN3O7 B6061805 2-Morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride

2-Morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride

Cat. No.: B6061805
M. Wt: 361.73 g/mol
InChI Key: LGVADAKPWXNPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride is a chemical compound that combines the structural features of morpholine and dinitrobenzoate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both morpholine and dinitrobenzoate moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

2-morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O7.ClH/c17-13(23-6-3-14-1-4-22-5-2-14)10-7-11(15(18)19)9-12(8-10)16(20)21;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVADAKPWXNPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride typically involves the esterification of 3,5-dinitrobenzoic acid with 2-morpholin-4-ylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride, which then reacts with 2-morpholin-4-ylethanol to yield the ester. The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis and ionic liquids, can be employed to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Further oxidized nitro derivatives.

    Reduction: 2-Morpholin-4-ylethyl 3,5-diaminobenzoate.

    Substitution: 3,5-Dinitrobenzoic acid and 2-morpholin-4-ylethanol.

Scientific Research Applications

2-Morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the morpholine moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-ylethyl 3,5-diaminobenzoate: Similar structure but with amino groups instead of nitro groups.

    Benzimidazolium 3,5-dinitrobenzoate: Contains a benzimidazole moiety instead of morpholine.

    3,5-Dinitrobenzoic acid: Lacks the morpholine moiety.

Uniqueness

2-Morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride is unique due to the combination of morpholine and dinitrobenzoate moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.